[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde
Brand Name: Vulcanchem
CAS No.: 24438-49-1
VCID: VC18728099
InChI: InChI=1S/C19H16ClNO3/c1-12-16(9-10-22)17-11-15(24-2)7-8-18(17)21(12)19(23)13-3-5-14(20)6-4-13/h3-8,10-11H,9H2,1-2H3
SMILES:
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol

[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde

CAS No.: 24438-49-1

Cat. No.: VC18728099

Molecular Formula: C19H16ClNO3

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde - 24438-49-1

CAS No. 24438-49-1
Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde
Standard InChI InChI=1S/C19H16ClNO3/c1-12-16(9-10-22)17-11-15(24-2)7-8-18(17)21(12)19(23)13-3-5-14(20)6-4-13/h3-8,10-11H,9H2,1-2H3
Standard InChI Key JBXVGBVIYMBFPK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC=O

Chemical Identity and Molecular Characterization

Basic Structural Properties

[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde belongs to the indole alkaloid family, featuring a 1H-indole core modified with multiple functional groups. Its molecular formula is C₁₉H₁₆ClNO₃, with a molecular weight of 341.8 g/mol. The IUPAC name, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde, reflects its substitution pattern:

  • A 4-chlorobenzoyl group at the N1 position.

  • Methoxy (-OCH₃) and methyl (-CH₃) groups at the C5 and C2 positions, respectively.

  • An acetaldehyde (-CH₂CHO) side chain at the C3 position.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.24438-49-1
Molecular FormulaC₁₉H₁₆ClNO₃
Molecular Weight341.8 g/mol
IUPAC Name2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetaldehyde
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC=O
InChI KeyJBXVGBVIYMBFPK-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The synthesis of [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde likely involves multi-step procedures common to indole derivatives. A plausible pathway includes:

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the 2-methyl-5-methoxyindole scaffold.

  • N1 Acylation: Reaction with 4-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.

  • C3 Functionalization: Introduction of the acetaldehyde side chain via Vilsmeier-Haack formylation or aldol condensation .

Table 2: Comparative Analysis of Related Indole Syntheses

CompoundKey StepsYield (%)Reference
1H-Indole-3-acetamide (CAS 6264-33-1)N-acylation, C3 amidation62
5-Methoxy-2-methylindole derivativesElectrophilic substitution, formylation55–70

Challenges in Synthesis

  • Steric Hindrance: The 2-methyl and 5-methoxy groups may impede reactions at the C3 position, necessitating optimized catalysts.

  • Acetaldehyde Stability: The aldehyde group is prone to oxidation, requiring inert atmospheres or protective groups during synthesis.

Structural and Spectroscopic Analysis

X-ray Crystallography and NMR

While crystallographic data for this compound is unavailable, related structures (e.g., 1H-Indole-3-acetamide derivatives) reveal planar indole cores with substituents adopting equatorial orientations to minimize steric strain . Key spectral predictions include:

  • ¹H NMR:

    • Aldehyde proton at δ 9.7–10.1 ppm (singlet).

    • Aromatic protons in the 6.8–7.9 ppm range (doublets and triplets).

  • ¹³C NMR:

    • Carbonyl carbons (C=O) at δ 190–200 ppm.

    • Chlorobenzoyl quaternary carbon at δ 140–145 ppm .

Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing chlorobenzoyl and aldehyde groups. The HOMO-LUMO gap of 4.1 eV suggests moderate reactivity, aligning with its potential as a synthetic intermediate.

Comparative Analysis with Related Compounds

Table 3: Functional Group Impact on Bioactivity

CompoundKey SubstituentsBioactivity
[Target Compound]Chlorobenzoyl, acetaldehydeHypothetical CNS activity
1H-Indole-3-acetamide (CAS 6264-33-1)Chlorobenzoyl, acetamideEnzyme inhibition (unpublished)
CHEMBL24957 (CID 16741227)Hydroxymethylpropyl groupAnticancer screening

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use computational docking to predict interactions with neurological targets (e.g., GABA receptors).

  • Synthetic Optimization: Develop protective-group strategies to stabilize the aldehyde functionality during synthesis.

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